1,3-Dichlorobenzene-d4
Overview
Description
1,3-Dichlorobenzene-d4: is a deuterated form of 1,3-dichlorobenzene, where four hydrogen atoms are replaced by deuterium. It is an isotopically labeled compound used primarily in scientific research. The molecular formula of this compound is C6D4Cl2, and it has a molecular weight of 151.03 g/mol . This compound is a colorless liquid that is insoluble in water and is used in various analytical and research applications .
Mechanism of Action
Target of Action
1,3-Dichlorobenzene-d4 is a variant of 1,3-Dichlorobenzene, a chlorinated aromatic hydrocarbon It’s known that such compounds generally interact with various enzymes and proteins within the body, affecting their function .
Mode of Action
It’s known that 1,3-dichlorobenzene, the non-deuterated form, is a highly lipophilic substance, meaning it can easily dissolve in fats, allowing it to readily penetrate cell membranes and interact with its targets .
Biochemical Pathways
It’s known that such compounds can affect various biochemical processes, potentially disrupting normal cellular function .
Pharmacokinetics
It’s known that 1,3-dichlorobenzene, the non-deuterated form, is readily taken up by the body due to its lipophilic nature and subjected to active oxidative metabolism .
Result of Action
It’s known that exposure to high doses of 1,3-dichlorobenzene can cause damage to parenchymatous organs, especially the liver and kidney .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that 1,3-Dichlorobenzene is used as an insecticide and fumigant, suggesting that its efficacy may be influenced by factors such as temperature, humidity, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1,3-Dichlorobenzene-d4 is hydroxylated by cytochrome P450-dependent monooxygenases via a reactive epoxide to a phenolic compound in the liver and is eliminated in the form of a glutathione conjugate, glucuronide or sulfate . This suggests that it interacts with enzymes such as cytochrome P450 and other biomolecules involved in these metabolic pathways .
Cellular Effects
Dichlorobenzenes have been found to cause harmful effects in the liver of laboratory animals . Animal studies also found that dichlorobenzenes caused effects in the kidneys and blood .
Molecular Mechanism
It is known that it is metabolized in the liver, suggesting that it may interact with liver enzymes and potentially influence gene expression related to these enzymes .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Dichlorobenzenes have been shown to cause liver damage in rats, accompanied by induction of xenobiotic metabolizing enzymes .
Dosage Effects in Animal Models
Dichlorobenzenes have been shown to cause harmful effects in the liver and kidneys of laboratory animals .
Metabolic Pathways
This compound is metabolized to glutathione and cysteine conjugates and only small quantities, about 3% to 5%, to glucuronides or sulfates . This suggests that it is involved in the glutathione and cysteine metabolic pathways .
Transport and Distribution
Given its lipophilic nature, it may be distributed in lipid-rich areas of cells and tissues .
Subcellular Localization
Given its lipophilic nature and its metabolism in the liver, it may be localized in the endoplasmic reticulum where cytochrome P450 enzymes are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichlorobenzene-d4 can be synthesized through the deuteration of 1,3-dichlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the chlorination of benzene to produce 1,3-dichlorobenzene, followed by catalytic deuteration. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichlorobenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction Reactions: It can be reduced to form chlorinated cyclohexanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are used under hydrogen gas (H2) atmosphere.
Major Products:
Substitution Reactions: Products include various substituted chlorobenzenes.
Oxidation Reactions: Products include chlorinated benzoic acids.
Reduction Reactions: Products include chlorinated cyclohexanes.
Scientific Research Applications
1,3-Dichlorobenzene-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds.
Environmental Studies: Employed in the study of environmental pollutants and their behavior in different matrices.
Pharmaceutical Research: Used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic pathways.
Material Science: Utilized in the study of polymer degradation and stability
Comparison with Similar Compounds
- 1,2-Dichlorobenzene-d4
- 1,4-Dichlorobenzene-d4
- Chlorobenzene-d5
- 1,2,4-Trichlorobenzene-d3
Comparison: 1,3-Dichlorobenzene-d4 is unique due to its specific isotopic labeling at the meta position, which provides distinct analytical advantages. Compared to its isomers, this compound offers different reactivity and stability profiles, making it suitable for specific research applications. Its deuterated form also enhances its utility in tracing studies and environmental monitoring .
Properties
IUPAC Name |
1,3-dichloro-2,4,5,6-tetradeuteriobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQOPVIELGIULI-RHQRLBAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])Cl)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298690 | |
Record name | Benzene-1,2,3,5-d4, 4,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-70-4 | |
Record name | Benzene-1,2,3,5-d4, 4,6-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,3,5-d4, 4,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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